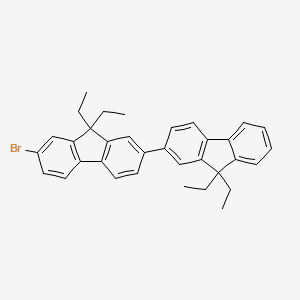

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene

Descripción general

Descripción

7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is an organic compound with the molecular formula C34H33Br. It belongs to the bifluorene family, characterized by two fluorene units connected via a single bond. The presence of bromine and ethyl groups on the fluorene units imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene typically involves the bromination of 9,9,9’,9’-tetraethyl-2,2’-bifluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom in 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The ethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can be reduced to remove the bromine atom, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.

Major Products

Substitution: 9,9,9’,9’-tetraethyl-2,2’-bifluorene derivatives with various substituents replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the ethyl groups.

Reduction: 9,9,9’,9’-tetraethyl-2,2’-bifluorene.

Aplicaciones Científicas De Investigación

Overview

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene is an organic compound with the molecular formula . This compound belongs to the bifluorene family, characterized by two fluorene units connected by a single bond. The presence of bromine and ethyl groups imparts unique chemical properties that are valuable in various scientific fields, particularly in organic electronics and material science.

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics. It serves as a crucial building block in the synthesis of organic semiconductors used in:

- Organic Light-Emitting Diodes (OLEDs) : The compound contributes to the development of efficient OLEDs by enhancing charge transport and light emission properties.

- Organic Photovoltaics (OPVs) : It is utilized in OPV systems to improve energy conversion efficiencies due to its favorable electronic properties.

Material Science

In material science, this compound is employed in the development of novel polymers and copolymers with enhanced electronic properties. Its unique structure allows for:

- Improved Conductivity : The delocalization of π-electrons across the bifluorene units facilitates better charge transport.

- Tailored Material Properties : By modifying the ethyl and bromine substituents, researchers can fine-tune the physical and chemical properties of materials for specific applications.

Medicinal Chemistry

This compound is being investigated as a precursor in the synthesis of biologically active molecules. Its reactivity allows for:

- Synthesis of Complex Molecules : The compound can undergo various chemical reactions (e.g., substitution and oxidation) to produce derivatives with potential therapeutic effects.

Photochemistry

The compound is also utilized in photochemical studies involving its photophysical properties. Its ability to absorb light leads to:

- Excited-State Reactions : These reactions can generate various photoproducts that are useful for understanding light-induced processes and developing new photonic materials.

Case Studies

- OLED Development : Research has demonstrated that incorporating this compound into OLED structures significantly enhances device performance due to improved charge mobility and light emission efficiency.

- Polymer Synthesis : Studies have shown that copolymers derived from this compound exhibit superior mechanical and electrical properties compared to traditional materials used in electronic devices.

- Photochemical Reactions : Investigations into the photophysical properties reveal that this compound can serve as an effective photosensitizer in various light-induced chemical reactions.

Mecanismo De Acción

The mechanism by which 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene exerts its effects depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the bifluorene units, facilitating charge transport. In photochemistry, the compound can absorb light and undergo excited-state reactions, leading to various photoproducts.

Comparación Con Compuestos Similares

Similar Compounds

9,9,9’,9’-Tetraethyl-2,2’-bifluorene: Lacks the bromine atom, making it less reactive in substitution reactions.

7-Chloro-9,9,9’,9’-tetraethyl-2,2’-bifluorene: Similar structure but with chlorine instead of bromine, affecting its reactivity and electronic properties.

7-Bromo-9,9-dimethyl-2,2’-bifluorene: Contains methyl groups instead of ethyl groups, influencing its steric and electronic characteristics.

Uniqueness

7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is unique due to the combination of bromine and ethyl groups, which confer specific reactivity and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Actividad Biológica

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bifluorene structure with bromine and tetraethyl substitutions. Its molecular formula is , and it possesses unique electronic properties that may contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

These results suggest that the compound disrupts bacterial cell membranes and inhibits essential metabolic processes, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound demonstrated cytotoxic effects across multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic cancer cells | 10 |

| Gastric cancer cells | 50 |

The selective toxicity towards cancer cells compared to normal cells indicates a favorable therapeutic index. Mechanistically, the compound appears to induce apoptosis via modulation of cellular signaling pathways .

The biological activity of this compound is influenced by its chemical structure:

- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions that can enhance reactivity.

- Hydrogen Bonding : The tetraethyl groups may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

- Redox Reactions : The compound can participate in oxidation-reduction reactions, potentially affecting cellular oxidative stress levels.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound could effectively inhibit bacterial growth at low concentrations.

- Anticancer Efficacy Study : In vitro studies on several cancer cell lines revealed significant cytotoxicity with IC50 values ranging from 10 to 50 µM. The compound was particularly effective against pancreatic and gastric cancer cell lines, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of derivatives of bifluorenes indicate that modifications to the hydrazinyl group can enhance biological activity. For instance, derivatives with electron-withdrawing groups showed increased potency against cancer cells, highlighting the importance of electronic effects in their biological efficacy .

Propiedades

IUPAC Name |

2-bromo-7-(9,9-diethylfluoren-2-yl)-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33Br/c1-5-33(6-2)29-12-10-9-11-25(29)26-16-13-22(19-30(26)33)23-14-17-27-28-18-15-24(35)21-32(28)34(7-3,8-4)31(27)20-23/h9-21H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGRFAFFQMZGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694853 | |

| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862847-75-4 | |

| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.